An In-depth Technical Guide to 4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide (CAS No: 89937-52-0). This bifunctional molecule, incorporating a primary amine and a chemically stable sulfone within a thiomorpholine ring, serves as a valuable building block in medicinal chemistry and materials science. This document delves into its physicochemical characteristics, predicted spectral data, reactivity profile, and potential synthetic routes, offering insights for its strategic use in research and development.
Introduction
4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide is a heterocyclic compound featuring a thiomorpholine ring system where the sulfur atom is oxidized to a sulfone.[1][2] The presence of a primary aminoethyl side chain at the 4-position introduces a key nucleophilic center, making it a versatile intermediate for the synthesis of more complex molecules.[2] The sulfone group significantly influences the molecule's polarity, solubility, and metabolic stability, rendering the thiomorpholine dioxide moiety an attractive scaffold in drug design.[3][4] Its structural rigidity and the defined spatial orientation of its functional groups make it a subject of interest for constructing targeted ligands and novel polymers.
This guide aims to consolidate the available technical information on 4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide, providing a foundational resource for scientists exploring its potential in their respective fields.
Physicochemical and Structural Properties
The fundamental properties of 4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide are summarized in the table below. These have been compiled from various chemical supplier databases.[2][5]
| Property | Value | Source(s) |
| IUPAC Name | 2-(1,1-dioxo-1,4-thiazinan-4-yl)ethanamine | [6] |
| Synonyms | 2-(1,1-Dioxothiomorpholino)ethylamine | [5] |
| CAS Number | 89937-52-0 | [5] |
| Molecular Formula | C₆H₁₄N₂O₂S | [5] |
| Molecular Weight | 178.25 g/mol | [5] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 89 - 93 °C | [2] |
| Boiling Point | 182 °C @ 1 mmHg | [2] |
Structural Diagram
Caption: Structure of 4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide.
Spectral Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons on the thiomorpholine ring and the ethylamine side chain. The protons alpha to the sulfone group are expected to be shifted downfield compared to those in thiomorpholine itself due to the electron-withdrawing nature of the SO₂ group.
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δ ~3.0-3.4 ppm (multiplet, 4H): Protons on the carbons adjacent to the sulfone group (C-S-CH₂).
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δ ~2.7-3.0 ppm (multiplet, 4H): Protons on the carbons adjacent to the ring nitrogen (C-N-CH₂).
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δ ~2.8 ppm (triplet, 2H): Protons on the methylene group adjacent to the ring nitrogen (-N-CH₂-CH₂-NH₂).
-
δ ~2.6 ppm (triplet, 2H): Protons on the methylene group adjacent to the primary amine (-CH₂-NH₂).
-
δ ~1.5-2.0 ppm (broad singlet, 2H): Protons of the primary amine (-NH₂). The chemical shift and appearance of this signal can vary significantly with solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum would similarly reflect the electronic environment of each carbon atom.
-
δ ~50-55 ppm: Carbons adjacent to the sulfone group.
-
δ ~55-60 ppm: Carbons adjacent to the ring nitrogen.
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δ ~58-62 ppm: Methylene carbon of the ethyl chain attached to the ring nitrogen.
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δ ~40-45 ppm: Methylene carbon of the ethyl chain attached to the primary amine.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the sulfone and amine functional groups.
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~3300-3400 cm⁻¹ (two bands): N-H stretching vibrations of the primary amine.
-
~2800-3000 cm⁻¹: C-H stretching vibrations of the methylene groups.
-
~1590-1650 cm⁻¹: N-H bending (scissoring) vibration of the primary amine.
-
~1280-1350 cm⁻¹ (strong): Asymmetric SO₂ stretching.
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~1120-1160 cm⁻¹ (strong): Symmetric SO₂ stretching.
Mass Spectrometry
In mass spectrometry, the molecule would be expected to show a molecular ion peak [M]⁺ or, more likely, a protonated molecular ion peak [M+H]⁺ in techniques like electrospray ionization (ESI).
-
Expected [M+H]⁺: m/z = 179.0852
Chemical Reactivity and Synthesis
The reactivity of 4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide is dominated by the nucleophilicity of the primary amine and the chemical inertness of the sulfone group.
Reactivity Profile
-
Amine Nucleophilicity: The primary amine is a strong nucleophile and will readily undergo reactions typical of aliphatic amines. These include acylation with acid chlorides and anhydrides, alkylation with alkyl halides, reductive amination with aldehydes and ketones, and Michael additions.
-
Sulfone Group Inertness: The sulfone group is highly stable and generally unreactive under common synthetic conditions. It is resistant to both oxidation and reduction. Its strong electron-withdrawing nature deactivates the adjacent methylene groups towards deprotonation.
-
Basicity: The primary amine is basic and will form salts with acids. The dihydrochloride salt is a common form of this compound.[6]
Caption: Reactivity workflow of the primary amine group.
Synthesis
A likely synthetic route to 4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide involves the N-alkylation of the parent heterocycle, thiomorpholine 1,1-dioxide.
Step 1: Synthesis of Thiomorpholine 1,1-Dioxide
Thiomorpholine 1,1-dioxide is typically prepared by the oxidation of thiomorpholine.[4] A common and effective oxidizing agent for this transformation is hydrogen peroxide.
Caption: Synthesis of the thiomorpholine 1,1-dioxide core.
Step 2: N-Alkylation with a Protected Aminoethyl Group
The resulting thiomorpholine 1,1-dioxide can then be N-alkylated. A common strategy involves using a 2-haloethylamine derivative where the amine is protected, for example, as a phthalimide. This is followed by deprotection to reveal the primary amine. A more direct, albeit potentially less clean, approach could involve direct alkylation with 2-chloroethylamine hydrochloride under basic conditions.[7]
Illustrative Protocol (based on general alkylation procedures):
-
Alkylation: To a solution of thiomorpholine 1,1-dioxide in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate. Add N-(2-bromoethyl)phthalimide and heat the mixture to drive the reaction to completion.
-
Work-up and Isolation: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent. The crude product is then purified, often by recrystallization or chromatography.
-
Deprotection: The phthalimide protecting group is commonly removed by treatment with hydrazine hydrate in a protic solvent like ethanol, followed by an acidic workup to yield the desired primary amine.
Applications in Research and Development
4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide is primarily utilized as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors.[2]
-
Pharmaceutical Development: The thiomorpholine 1,1-dioxide scaffold is a bioisostere of the morpholine ring, which is a common motif in many approved drugs. The sulfone group can act as a hydrogen bond acceptor and can improve physicochemical properties such as solubility and metabolic stability. The aminoethyl side chain provides a convenient handle for introducing the scaffold into a target molecule. It has been described as a key intermediate for compounds targeting neurological disorders and for use in antibacterial agents.[2] For instance, the thiomorpholine dioxide ring is a key component of the antibiotic sutezolid.[8][9][10]
-
Materials Science: The bifunctional nature of this compound allows it to be incorporated into polymers. The primary amine can react with monomers such as epoxides or isocyanates, while the polar sulfone group can impart desirable properties to the resulting polymer, such as increased thermal stability or altered solubility.[2]
Safety and Handling
The dihydrochloride salt of 4-(2-Aminoethyl)thiomorpholine is reported to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[6] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or a fume hood.
Conclusion
4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide is a valuable and versatile chemical intermediate with a unique combination of a reactive primary amine and a stable, polar sulfone group. Its utility as a building block in the synthesis of pharmaceuticals and advanced materials is well-recognized. This guide provides a foundational understanding of its chemical and physical properties, offering a starting point for researchers and scientists looking to leverage its unique structural features in their synthetic endeavors. Further research to fully characterize its spectral properties and explore its reactivity in greater detail would be a valuable contribution to the field.
References
-
PubChem. (n.d.). 4-(2-Aminoethyl)thiomorpholine 1,1-dioxide dihydrochloride. Retrieved January 4, 2026, from [Link]
-
(n.d.). Thiomorpholine 1,1-Dioxide: A Key Intermediate for Chemical Innovation. [Link]
- Google Patents. (n.d.). CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and thiomorpholine-1,1-dioxide.
-
Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2353–2360. [Link]
-
PubChem. (n.d.). Thiomorpholine 1,1-dioxide hydrochloride. Retrieved January 4, 2026, from [Link]
-
ChemRxiv. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol- ene/Cyclization Sequence in Continuous Flow. [Link]
-
ResearchGate. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. [Link]
-
The Royal Society of Chemistry. (2019). Supporting Information - Improving Quantum Yields of Fluorophores by Inhibiting Twisted Intramolecular Charge Transfer Using Electron-Withdrawing Group- Functionalized Piperidine Auxochromes. [Link]
-
Oakwood Chemical. (n.d.). 4-(2-Aminoethyl)thiomorpholine. Retrieved January 4, 2026, from [Link]
- Google Patents. (n.d.). CN108003036B - Preparation method of 2-chloroethylamine hydrochloride.
Sources
- 1. Thiomorpholine-1,1-dioxide | 39093-93-1 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Thiomorpholine-1,1-dioxide | 39093-93-1 | FT46493 [biosynth.com]
- 5. dawnscientific.com [dawnscientific.com]
- 6. 4-(2-Aminoethyl)thiomorpholine 1,1-dioxide dihydrochloride | C6H16Cl2N2O2S | CID 43810718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN108003036B - Preparation method of 2-chloroethylamine hydrochloride - Google Patents [patents.google.com]
- 8. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
